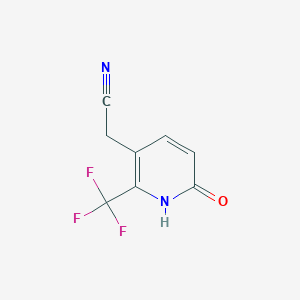

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile

Description

Properties

IUPAC Name |

2-[6-oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-5(3-4-12)1-2-6(14)13-7/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKHYVPZFNCTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile typically involves the substitution of a halogen atom in a precursor compound with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a nucleophilic substitution reaction with a hydroxide ion under high temperature and strong basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain the high temperatures and pressures required for the substitution reaction. This method ensures a consistent yield and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Reagents like methyl iodide (CH3I) can be used to substitute the hydroxyl group with a methoxy group.

Major Products Formed

Oxidation: 6-Oxo-2-(trifluoromethyl)pyridine-3-acetonitrile.

Reduction: 6-Hydroxy-2-(trifluoromethyl)pyridine-3-ethylamine.

Substitution: 6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile.

Scientific Research Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(Trifluoromethyl)pyridine-5-acetonitrile

- Structure: Differs in substituent positions: -CF₃ at 2-position and -CH₂CN at 5-position (vs. 3-position in the target compound) .

- The absence of a hydroxy group decreases hydrogen-bonding capacity, likely reducing aqueous solubility compared to the target compound.

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Functional Group Variations and Bioactivity

Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)

Physicochemical Properties (Hypothetical Analysis)

Research Implications and Gaps

- Bioactivity: While trifluoromethylpyridines are prevalent in agrochemicals (e.g., Pyridalyl ), the hydroxy-nitrile combination in the target compound could unlock novel mechanisms in drug discovery, such as kinase inhibition.

- Data Limitations: Direct experimental data (e.g., melting point, toxicity) for 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile are absent in available literature; further studies are needed to validate hypotheses.

Biological Activity

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is a pyridine derivative that exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including antiandrogenic effects and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile can be represented as follows:

- Molecular Formula: C8H6F3N

- Molecular Weight: 195.14 g/mol

- Functional Groups: Hydroxy group, trifluoromethyl group, and nitrile group.

The biological activity of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and biological macromolecules.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes, particularly proteases and kinases. The presence of the hydroxyl group may contribute to hydrogen bonding interactions with enzyme active sites, enhancing binding affinity and specificity.

Antiandrogenic Activity

A study conducted on a library of pyridine derivatives, including 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile, demonstrated its potential as an antiandrogen. The compound was tested on the human prostate cancer cell line LNCaP, where it showed significant inhibition of androgen receptor-mediated transcription. The results indicated that at a concentration of 5 μM, the compound inhibited androgen receptor activity by up to 90% .

Cytotoxicity Assessment

In addition to its antiandrogenic properties, the cytotoxic effects of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile were evaluated. Flow cytometric analysis revealed that while the compound effectively inhibited prostate-specific antigen (PSA) levels, it did not exhibit significant cytotoxicity towards LNCaP cells . This suggests a favorable therapeutic index for potential clinical applications.

Case Studies

| Study | Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|---|

| Study 1 | 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile | LNCaP | 30.1 | Antiandrogenic |

| Study 2 | MDV3100 | LNCaP | 5.6 | Antiandrogenic |

Metabolism and Bioconversion

The metabolic pathways of pyridine derivatives, including 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile, have been explored using microbial systems. For instance, studies using Burkholderia sp. MAK1 demonstrated the bioconversion capabilities of this strain in metabolizing various pyridine derivatives . Although specific metabolic products from 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile were not detailed in these studies, it highlights the potential for biocatalysis in drug metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.